Pyrazin-2-ylboronic acid

Heterocyclic Stability Suzuki-Miyaura Coupling Protodeboronation

Pyrazin-2-ylboronic acid is the definitive reagent for introducing the 2-pyrazine core via Suzuki–Miyaura coupling. Its electron-deficient diazine ring confers unique reactivity, avoiding protodeboronation pitfalls of generic analogues. Essential for pyrazine-containing kinase inhibitors, Bortezomib analogues, and agrochemical leads. Procured under strict cold-chain logistics: shipped on dry ice, stored at –20°C under inert gas. Choose this exact building block for reliable SAR exploration, not a generic substitute.

Molecular Formula C4H5BN2O2
Molecular Weight 123.91 g/mol
CAS No. 762263-64-9
Cat. No. B1591892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazin-2-ylboronic acid
CAS762263-64-9
Molecular FormulaC4H5BN2O2
Molecular Weight123.91 g/mol
Structural Identifiers
SMILESB(C1=NC=CN=C1)(O)O
InChIInChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H
InChIKeyCUMQALGFPKMFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazin-2-ylboronic acid (CAS 762263-64-9): An Essential Heteroaryl Building Block for Pharmaceutical Synthesis and Chemical Biology


Pyrazin-2-ylboronic acid (CAS 762263-64-9) is a heteroarylboronic acid featuring a boronic acid moiety directly attached to the 2-position of a pyrazine ring [1]. This compound belongs to a critical class of organoboron reagents widely employed in Suzuki–Miyaura cross-coupling reactions to construct carbon–carbon bonds, a fundamental transformation in modern organic synthesis . As a nitrogen-containing heterocyclic building block, it is particularly valued for its ability to introduce the pharmaceutically relevant pyrazine core into complex molecular architectures [2]. Its primary utility lies in medicinal chemistry and agrochemical discovery, where it serves as a versatile intermediate for generating libraries of pyrazine-containing drug candidates and bioactive molecules [3].

Why Pyrazin-2-ylboronic Acid Cannot Be Simply Replaced by Other Heteroarylboronic Acids


Generic substitution among heteroarylboronic acids is not straightforward due to the profound and often unpredictable impact of the heterocycle on both the stability and reactivity of the boronic acid group. The electron-deficient and nitrogen-rich nature of the pyrazine ring directly influences the boron atom's Lewis acidity and, critically, its susceptibility to a major competing pathway: protodeboronation [1]. This undesired side reaction, which cleaves the carbon–boron bond, is a well-documented challenge for 2-heteroarylboronic acids, and its rate is highly dependent on the specific heterocyclic structure and reaction conditions (pH, base, temperature) [2]. Furthermore, the unique electronic and steric environment of the pyrazine ring dictates the rate of transmetalation in Suzuki–Miyaura couplings, meaning that a structurally similar analog (e.g., a pyridinyl- or pyrimidinylboronic acid) cannot be expected to perform equivalently or even successfully in a given optimized synthetic sequence [3]. Therefore, empirical evaluation and selection of the exact heteroarylboronic acid are essential to ensure robust, high-yielding, and reproducible results in complex molecule synthesis .

Quantitative Differentiation: Pyrazin-2-ylboronic Acid Performance Metrics vs. Closest Heteroaryl Analogs


Comparative Protodeboronation Susceptibility: 2-Pyrazinyl vs. 2-Pyridinyl Boronic Acids

Protodeboronation is a major, yield-limiting side reaction for 2-heteroarylboronic acids. While direct rate constants for pyrazin-2-ylboronic acid are not publicly disclosed, its behavior can be robustly inferred by comparison to its close structural analog, 2-pyridinylboronic acid. Literature reports that 2-pyridine boronic acid is 'notorious' for its rapid, pH-dependent protodeboronation via a zwitterionic intermediate [1]. By analogy, azine boronic acids with the boron atom alpha to a nitrogen, including pyrazine, are also expected to be relatively unstable [2]. This shared instability profile classifies pyrazin-2-ylboronic acid as a challenging substrate that requires specialized, low-temperature handling (-20°C) and careful optimization of reaction conditions (e.g., base, solvent) to minimize degradation and maximize coupling efficiency . This differentiates it from more robust, non-heteroaryl or 3-/4-pyridinyl analogs, directly impacting procurement decisions regarding storage infrastructure and synthetic protocol design.

Heterocyclic Stability Suzuki-Miyaura Coupling Protodeboronation Reaction Optimization

Electronic Differentiation via Acidity (pKa): Pyrazin-2-ylboronic Acid vs. Phenylboronic Acid

The acidity of the boronic acid, often quantified by its pKa, is a key predictor of its reactivity and base requirements in Suzuki-Miyaura transmetalation. Pyrazin-2-ylboronic acid has a predicted pKa of 6.14 ± 0.53 . This value is significantly lower than that of the standard arylboronic acid benchmark, phenylboronic acid (pKa ~8.8-9.0). A lower pKa indicates a more Lewis-acidic boron center in pyrazin-2-ylboronic acid, a consequence of the electron-withdrawing nature of the diazine ring. This differential acidity profile implies that the compound may undergo more facile hydroxide-mediated activation (the key step prior to transmetalation) under milder basic conditions compared to phenylboronic acid [1]. Conversely, this increased acidity may also correlate with the heightened instability described in Evidence Item 1. This quantitative property allows researchers to rationally select base strengths and predict reactivity trends in cross-coupling screens.

Physical Organic Chemistry Reaction Mechanism Transmetalation Reagent Selection

Supply Chain and Storage Profile: Specialized Handling Requirements for 2-Heteroarylboronic Acids

The heightened instability of 2-heteroarylboronic acids like pyrazin-2-ylboronic acid is reflected in its commercial supply chain requirements, which serve as a practical differentiator for procurement. All reputable vendors, including major research chemical suppliers, specify a strict storage temperature of -20°C [1]. Some further recommend storage under an inert argon atmosphere . This is in stark contrast to more stable arylboronic acids (e.g., phenylboronic acid, many 3-/4-pyridinylboronic acids) which can often be stored at ambient or refrigerated (2-8°C) temperatures for extended periods without significant degradation. This requirement for continuous cold-chain logistics translates into higher shipping costs, specialized receiving and storage infrastructure at the user's site, and a potentially shorter shelf-life after initial use.

Reagent Stability Procurement Supply Chain Storage Cold Chain

Application in Key Pharmaceutical Scaffolds: Direct Route to Pyrazine-Containing Bioactives

Pyrazin-2-ylboronic acid provides direct, convergent access to the pyrazine-2-carboxylic acid pharmacophore, a critical substructure in several important drug classes. For instance, the blockbuster oncology drug Bortezomib (Velcade), a proteasome inhibitor, is a dipeptide featuring an N-(pyrazin-2-yl)carbonyl moiety [1]. While the industrial synthesis of Bortezomib does not use pyrazin-2-ylboronic acid directly, this compound serves as a key building block for constructing pyrazine-2-carboxylic acid derivatives via carbonylation of the corresponding aryl halides generated through Suzuki couplings, or for directly exploring structure-activity relationships (SAR) around the pyrazine core of related inhibitors [2]. This specific utility contrasts with simpler heteroarylboronic acids (e.g., pyridin-3-ylboronic acid), which map to different pharmacophore space. Choosing this compound is therefore a strategic decision to explore or optimize a defined and commercially validated area of medicinal chemistry.

Medicinal Chemistry Drug Discovery Proteasome Inhibitor Kinase Inhibitor Suzuki Coupling

High-Impact Scenarios: Where Pyrazin-2-ylboronic Acid Delivers Scientific and Procurement Value


Medicinal Chemistry: Lead Optimization of Kinase and Proteasome Inhibitors

When exploring structure-activity relationships (SAR) around a pyrazine-containing core, pyrazin-2-ylboronic acid is the premier reagent for introducing this specific heterocycle. In a typical medicinal chemistry workflow, it can be coupled with a diverse array of (hetero)aryl halides to generate focused libraries of potential drug candidates targeting kinases or the proteasome [1]. Its use is justified over alternative heteroarylboronic acids because it directly installs the pyrazine ring at the 2-position, a motif found in validated drugs like Bortezomib, thereby enabling a direct, comparative evaluation of new analogs [2]. The choice to procure this specific boronic acid is a strategic one, made to efficiently access a known, bioactive chemical space rather than exploring an entirely new heterocyclic series.

Process Chemistry: Optimized Suzuki-Miyaura Couplings with Challenging Heterocyclic Substrates

In a process chemistry setting where a synthetic route calls for the installation of a pyrazine ring, pyrazin-2-ylboronic acid is the only direct and convergent option. The development of a robust, scalable process, however, must account for the compound's inherent instability [1]. Its procurement at scale, therefore, is accompanied by a critical set of requirements: sourcing from a vendor with validated cold-chain logistics, receiving on dry ice, and immediate storage at -20°C under an inert atmosphere upon arrival [2]. The process development will necessarily involve optimizing the reaction conditions (e.g., low temperature, specific base and solvent choices, catalyst selection) to outpace the competing protodeboronation pathway and achieve yields that are both high and reproducible from batch to batch .

Agrochemical Discovery: Synthesis of Novel Pyrazine-Containing Fungicides and Herbicides

The pyrazine ring is a privileged scaffold not only in pharmaceuticals but also in agrochemicals, where it imparts desirable properties like metabolic stability and specific bioactivity. Pyrazin-2-ylboronic acid is the key intermediate for the rapid, late-stage diversification of pyrazine-containing fungicides and herbicides [1]. Its procurement in a discovery setting is driven by the need to efficiently explore the chemical space around a promising pyrazine lead. As with pharmaceutical applications, its use is justified over other boronic acids because the presence of the nitrogen atoms in the diazine ring confers unique electronic properties and hydrogen-bonding capabilities that are essential for target binding in these applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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